molecular formula C9H13N3O B3263396 3-amino-N-(pyridin-4-ylmethyl)propanamide CAS No. 373598-24-4

3-amino-N-(pyridin-4-ylmethyl)propanamide

Cat. No. B3263396
CAS RN: 373598-24-4
M. Wt: 179.22 g/mol
InChI Key: CJTMKMUEUPHZFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(pyridin-4-ylmethyl)propanamide is a chemical compound with the molecular formula C9H13N3O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a propanamide group (a three-carbon chain with an amide functional group at one end) attached to a pyridin-4-ylmethyl group (a pyridine ring with a methyl group at the 4-position) and an amino group .


Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the available resources .


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its molecular weight is 179.22 . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the available resources .

Scientific Research Applications

Heterocyclic N-oxide Molecules in Organic Synthesis and Medicinal Applications

Heterocyclic N-oxide derivatives, including pyridine-based molecules, play a crucial role in organic synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates and exhibit biological importance, with potential applications in forming metal complexes, designing catalysts, and synthesizing medicinally active molecules. Some N-oxide compounds have demonstrated potent anticancer, antibacterial, and anti-inflammatory activities, underscoring their medicinal relevance (Li et al., 2019).

Pyridine Derivatives in Medicinal Chemistry

Pyridine and its derivatives are pivotal in various fields, particularly in medicinal chemistry, where they exhibit a wide range of biological activities. These compounds are foundational in the development of numerous drugs, showcasing their increasing importance in modern medicinal applications. Their versatility and efficacy in drug design highlight the potential of pyridine derivatives, including compounds like 3-amino-N-(pyridin-4-ylmethyl)propanamide, in contributing to new therapeutic discoveries (Altaf et al., 2015).

Pyrazines in Food Science

While not directly related, the synthesis of pyrazines, a class of volatile heterocyclic compounds, through the Maillard reaction in food products, demonstrates the broader applicability of heterocyclic chemistry in both industry and research. Pyrazines contribute to the flavor profiles of various foods, and their controlled synthesis is of interest in food science, illustrating the wide-ranging impact of heterocyclic compounds in diverse scientific domains (Yu et al., 2021).

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-4-ylmethyl)propanamide is not specified in the available resources .

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas, or vapors; avoiding contact with skin and eyes; using personal protective equipment; wearing chemical impermeable gloves; ensuring adequate ventilation; and removing all sources of ignition .

properties

IUPAC Name

3-amino-N-(pyridin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c10-4-1-9(13)12-7-8-2-5-11-6-3-8/h2-3,5-6H,1,4,7,10H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTMKMUEUPHZFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-amino-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 3
Reactant of Route 3
3-amino-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 4
Reactant of Route 4
3-amino-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 5
Reactant of Route 5
3-amino-N-(pyridin-4-ylmethyl)propanamide
Reactant of Route 6
Reactant of Route 6
3-amino-N-(pyridin-4-ylmethyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.